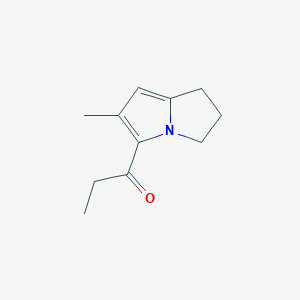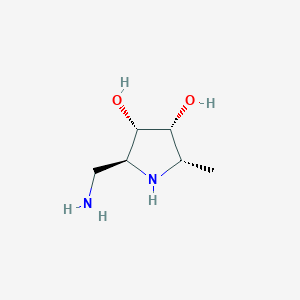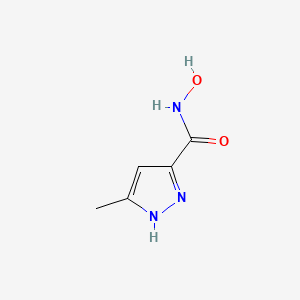![molecular formula C9H4F5NO2 B12874804 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole is an organic compound known for its unique chemical structure and properties. This compound features a benzo[d]oxazole core substituted with difluoromethyl and trifluoromethoxy groups, which contribute to its distinct reactivity and applications in various fields.
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole involves several steps, typically starting with the preparation of the benzo[d]oxazole core. One common method includes the reaction of 2-aminophenol with a suitable aldehyde to form the oxazole ring.
Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl and trifluoromethoxy groups can be replaced or modified under suitable conditions
Common reagents used in these reactions include halides, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethoxy groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole include other fluorinated benzo[d]oxazole derivatives, such as:
- 2-(Trifluoromethyl)benzo[d]oxazole
- 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole
- 2-(Trifluoromethoxy)benzo[d]oxazole
These compounds share structural similarities but differ in the position and type of fluorinated substituents. The unique combination of difluoromethyl and trifluoromethoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H4F5NO2 |
|---|---|
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2-(difluoromethyl)-6-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2/c10-7(11)8-15-5-2-1-4(3-6(5)16-8)17-9(12,13)14/h1-3,7H |
InChI-Schlüssel |
ZHXYIRNDYUDCRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


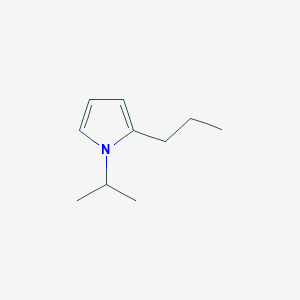


![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)
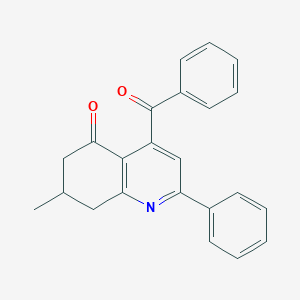
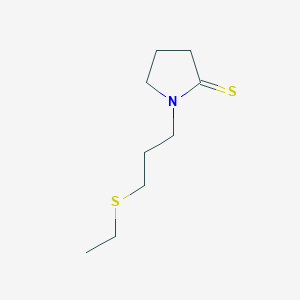
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)

